molecular formula C7H6N2O2S2 B1603521 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine CAS No. 598298-12-5

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

Cat. No. B1603521
M. Wt: 214.3 g/mol
InChI Key: HKCCJBVIGIVKJZ-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of 4,6-dimethyl-2-methanesulfonylpyrimidine, highlighting its role in constructing complex molecules with potential therapeutic applications (X. Le, 2014). Additionally, its derivatives have been synthesized for exploring selective COX-2 inhibitor drugs, indicating its importance in medicinal chemistry (Antonio Perdicaro et al., 2008).

Biological Applications and Mechanisms

Research into 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine derivatives has shown significant biological activities, such as antiproliferative effects and the ability to induce apoptosis in tumor cells. This includes studies on human colon carcinoma cells, where derivatives inhibited enzyme activities critical for nucleic acid synthesis, demonstrating potential for cancer therapy applications (L. Glavaš-Obrovac et al., 2005).

Antifolate Inhibitors for Cancer Therapy

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized to act as selective folate receptor substrates and antitumor agents, targeting the inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase. This dual inhibitory action represents a novel approach to antifolate therapy, distinguishing these compounds from other antifolates (Yijun Deng et al., 2009).

Antiviral Research

Novel classes of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds were identified as potent inhibitors of HIV-1 replication. This discovery showcases the compound's potential in antiviral therapy, with specific derivatives highlighted as promising lead compounds for further development (Junwon Kim et al., 2014).

Green Chemistry and Synthesis Improvements

The synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, demonstrates the application of green chemistry principles in developing more sustainable chemical syntheses. These methods aim to reduce waste and improve efficiency, contributing to the environmental sustainability of chemical manufacturing processes (Rohidas Gilbile et al., 2017).

Future Directions

Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .

properties

IUPAC Name

2-methylsulfonylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCJBVIGIVKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621238
Record name 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

CAS RN

598298-12-5
Record name 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 500 mL round-bottom flask was added 4-chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (15 g, 60 mmol), ethyl alcohol (300 mL), nitrogen gas was bubbled for 5 minutes. To this solution was added 10% palladium on activated charcoal (15 g). To the resulting mixture was bubbled hydrogen gas over night. The reaction mixture was filtered through Celite. The filtrate was concentrated to give the title compound (11.0 g). MS (ES+): 215 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Reactant of Route 3
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine

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